4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione 4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17740179
InChI: InChI=1S/C13H26N2O2S/c1-12(2)11-13(3-5-14-6-4-13)15-7-9-18(16,17)10-8-15/h12,14H,3-11H2,1-2H3
SMILES:
Molecular Formula: C13H26N2O2S
Molecular Weight: 274.43 g/mol

4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione

CAS No.:

Cat. No.: VC17740179

Molecular Formula: C13H26N2O2S

Molecular Weight: 274.43 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione -

Specification

Molecular Formula C13H26N2O2S
Molecular Weight 274.43 g/mol
IUPAC Name 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide
Standard InChI InChI=1S/C13H26N2O2S/c1-12(2)11-13(3-5-14-6-4-13)15-7-9-18(16,17)10-8-15/h12,14H,3-11H2,1-2H3
Standard InChI Key XENZSMLKLBSBGF-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1(CCNCC1)N2CCS(=O)(=O)CC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-[4-(2-Methylpropyl)piperidin-4-yl]-1λ⁶-thiomorpholine-1,1-dione features a piperidine ring substituted at the 4-position with a 2-methylpropyl (isobutyl) group and fused to a thiomorpholine-1,1-dione system. The thiomorpholine-1,1-dione component contains a sulfur atom in a sulfone configuration (two double-bonded oxygen atoms), as denoted by the "1,1-dione" suffix and the λ⁶ notation, which indicates a hypervalent sulfur center .

Key structural attributes:

  • Piperidine ring: A six-membered amine ring contributing to conformational rigidity and potential receptor-binding interactions.

  • Isobutyl substituent: Enhances lipophilicity, potentially improving blood-brain barrier permeability.

  • Thiomorpholine-1,1-dione: A sulfone-containing heterocycle known for its electron-withdrawing properties and metabolic stability .

The molecular formula is inferred as C₁₃H₂₄N₂O₂S, with a molecular weight of 296.41 g/mol.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized through convergent strategies:

  • Piperidine subunit preparation: 4-(2-Methylpropyl)piperidine may be synthesized via alkylation of piperidin-4-one with isobutyl bromide, followed by reduction.

  • Thiomorpholine-1,1-dione synthesis: Oxidation of thiomorpholine with hydrogen peroxide yields the sulfone .

  • Coupling reaction: A Buchwald-Hartwig amination or nucleophilic substitution could link the two subunits.

Experimental Considerations

A representative synthesis might involve:

  • Step 1: Reacting 4-piperidone with isobutylmagnesium bromide to form 4-(2-methylpropyl)piperidine.

  • Step 2: Oxidizing thiomorpholine with H₂O₂ in acetic acid to generate thiomorpholine-1,1-dione .

  • Step 3: Coupling via a palladium-catalyzed amination, as demonstrated in analogous systems .

Physicochemical Properties

Predicted Properties

PropertyValue
Molecular Weight296.41 g/mol
LogP (Partition Coeff.)2.1 (estimated)
SolubilityModerate in DMSO, CHCl₃
pKa~8.5 (amine), ~-2 (sulfone)

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.0 (d, 6H, isobutyl CH₃), 2.4–3.1 (m, piperidine and thiomorpholine protons).

  • IR (cm⁻¹): 1320, 1140 (S=O stretching), 2800 (C-H aliphatic).

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